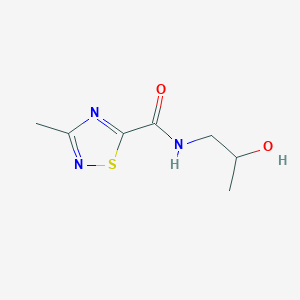

N-(2-羟丙基)-3-甲基-1,2,4-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-hydroxypropyl)methacrylamide” (HPMA) is a type of hyperbranched polymer that has been used for drug delivery due to its ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Synthesis Analysis

HPMA polymers can be synthesized with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine. The synthesis process involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .

Molecular Structure Analysis

The molecular structure of HPMA allows it to interact with the most abundant proteins in human blood plasma, such as human serum albumin (HSA), immunoglobulin G (IgG), fibrinogen (Fbg), and apolipoprotein (Apo) E4 and A1 .

Chemical Reactions Analysis

HPMA polymers can be prepared with a range of molar masses and particle sizes, and with attached dyes, radiolabel, or the anticancer drug gemcitabine. The synthesis process involves Reversible addition–fragmentation chain transfer (RAFT) polymerisation .

Physical And Chemical Properties Analysis

The presence of Fe2O3 nanoparticles enhances the molecular mobility and flexibility of polymer chains within the HPMA matrix and decreases their glass transition temperature .

科学研究应用

- Interaction Mechanism : Research has shown weak interactions between pHPMA and abundant plasma proteins (e.g., human serum albumin, immunoglobulin G, fibrinogen, apolipoprotein E4, and A1). These interactions do not form a protein corona and do not affect drug delivery efficiency .

Polymeric Drug Delivery Systems

Nanogels for Cellular Uptake

作用机制

Target of Action

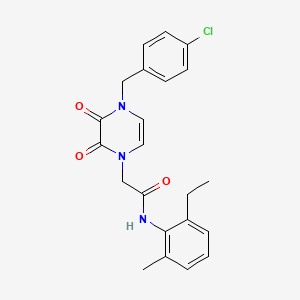

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a complex compound that has been studied for its potential in drug delivery and cancer treatment . The primary targets of this compound are cancer cells, specifically those found in prostate cancer and potentially other types of solid tumors . The compound is designed to interact with these cells, delivering therapeutic agents directly to the tumor site.

Mode of Action

The mode of action of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involves its interaction with its targets, the cancer cells. The compound is designed to form a complex with therapeutic agents, which is then delivered to the tumor site . Once at the tumor site, the compound is thought to release the therapeutic agents, allowing them to interact directly with the cancer cells . This targeted delivery and release mechanism is designed to maximize the efficacy of the therapeutic agents while minimizing their impact on healthy cells.

Biochemical Pathways

The biochemical pathways affected by N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide are primarily those involved in cancer cell growth and proliferation. By delivering therapeutic agents directly to the cancer cells, the compound can disrupt these pathways, inhibiting the growth and proliferation of the cancer cells . The exact pathways affected will depend on the specific therapeutic agents being delivered.

Pharmacokinetics

The pharmacokinetics of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is designed to be water-soluble, which aids in its absorption and distribution . Once in the body, the compound is designed to target specific cells (i.e., cancer cells), where it releases its therapeutic agents . The compound is also designed to be biodegradable, which aids in its metabolism and excretion .

Result of Action

The result of the action of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the targeted delivery of therapeutic agents to cancer cells. This targeted delivery allows for the disruption of cancer cell growth and proliferation, potentially leading to the shrinkage or elimination of tumors . The exact results will depend on the specific therapeutic agents being delivered.

Action Environment

The action environment of N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the human body, specifically the site of a tumor. The compound is designed to be stable in the bloodstream, allowing it to reach the tumor site . Environmental factors that could influence the compound’s action, efficacy, and stability include the pH and temperature of the body, as well as the presence of other substances in the body that could interact with the compound .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c1-4(11)3-8-6(12)7-9-5(2)10-13-7/h4,11H,3H2,1-2H3,(H,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENUJKZIFFOBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxypropyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)

![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)

![9-((4-(2,6-difluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2603196.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2603199.png)

![Methyl 3-((dinitrilomethyl)diazenyl)-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B2603204.png)